molecular formula C15H15FN2O B2929770 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide CAS No. 954250-40-9

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide

Cat. No.: B2929770
CAS No.: 954250-40-9
M. Wt: 258.296
InChI Key: XKRXQPSNXNEZGA-UHFFFAOYSA-N
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Description

3-Amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core substituted with a 3-amino group and a (4-fluorophenyl)methyl moiety. Its structural features, including the fluorinated aromatic ring and amino group, contribute to its unique physicochemical and biological properties .

Properties

IUPAC Name

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-2-5-12(8-14(10)17)15(19)18-9-11-3-6-13(16)7-4-11/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRXQPSNXNEZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid and 4-fluorobenzylamine.

    Amidation Reaction: The 4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 4-fluorobenzylamine to form the amide bond, yielding N-[(4-fluorophenyl)methyl]-4-methylbenzamide.

    Amination: The final step involves the introduction of the amino group at the 3-position of the benzamide ring. This can be achieved through a nitration-reduction sequence, where the nitration of the benzamide is followed by reduction to the amino compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues in HDAC Inhibition

Compounds 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) are structurally related benzamide derivatives designed as HDAC inhibitors. Key differences include:

  • Substituent Effects : Compound 136 incorporates a 4-fluoro substitution on the aniline ring, enhancing selectivity for HDAC3 (Ki ratio HDAC1/HDAC3 = 3-fold) compared to 109 (Ki ratio = 6-fold) .
  • Kinetics : Both exhibit slow-on/slow-off inhibition kinetics, a hallmark of their binding mechanism to HDAC enzymes .

Table 1: HDAC Inhibition Profiles

Compound HDAC1 Ki (nM) HDAC3 Ki (nM) Selectivity Ratio (HDAC1/HDAC3)
109 Data not shown Data not shown 6-fold
136 Data not shown Data not shown 3-fold

Pyrazoline-Linked Acyl Thiourea Derivatives

Pyrazoline derivatives such as 5k , 5l , and 5m () share the 4-methylbenzamide core but incorporate thiourea and pyrazoline moieties. Key comparisons include:

  • Substituent Impact : The presence of halogens (Cl, F, Br) on the phenyl rings influences melting points and biological activity. For example, 5l (4-fluorophenyl substitution) has a higher melting point (220–222°C) compared to 5m (180–182°C), suggesting enhanced crystallinity due to fluorine’s electronegativity .
  • Biological Activity : These compounds exhibit antimicrobial and enzyme inhibitory properties, though direct comparisons to the target compound are unavailable .

Substituted Benzamides with Fluorinated Moieties

  • NCGC-22 (3-amino-N-(3-bromo-5-(trifluoromethyl)phenyl)-4-methylbenzamide): Features a bromo-trifluoromethylphenyl group. Its NMR data (δ 10.44 ppm for NH, 2.13 ppm for CH3) and mass ([M+H]+ = 375.0) highlight distinct electronic effects compared to the target compound’s 4-fluorophenylmethyl group .
  • 4-Fluoro-N-isopropylbenzamide derivatives (): These compounds, with chromenone and pyrazolopyrimidine scaffolds, demonstrate how fluorinated benzamides are tailored for kinase or receptor targeting, though their mechanisms differ .

Table 2: Substituent Effects on Physicochemical Properties

Compound Key Substituents Melting Point (°C) Notable Activity
Target Compound 4-Fluorophenylmethyl, 3-amino Not reported Underexplored
5l () 4-Fluorophenyl, thiourea 220–222 Antimicrobial
NCGC-22 () 3-Bromo-5-(trifluoromethyl)phenyl Not reported ABC transporter inhibition

Fluorophenyl-Containing Analogues in Receptor Binding

  • 2-(4-Fluorophenyl)-1H-benzimidazoles (): These compounds interact with GABA-A receptors, where the 4-fluorophenyl group stabilizes binding via hydrophobic and dipole interactions. The target compound’s (4-fluorophenyl)methyl group may similarly enhance receptor affinity, though this remains speculative .

Biological Activity

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by data tables and relevant research findings.

Synthesis Methodology:
The synthesis of 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide typically involves a multi-step process:

  • Starting Materials: The synthesis begins with 4-methylbenzoic acid and 4-fluorobenzylamine.
  • Amidation Reaction: The 4-methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-fluorobenzylamine to form the amide bond.
  • Amination: The amino group is introduced at the 3-position of the benzamide ring through a nitration-reduction sequence.

Chemical Structure:
The compound's structure can be represented as follows:

C12H12FN2O\text{C}_{12}\text{H}_{12}\text{F}\text{N}_{2}\text{O}

The biological activity of 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide is attributed to its interaction with various biological macromolecules:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins or nucleic acids.
  • Hydrophobic Interactions: The fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to enzymes or receptors.

These interactions can modulate enzyme activity or receptor signaling pathways, contributing to the compound's pharmacological effects.

Biological Activities

Research has indicated that 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide exhibits several biological activities:

  • Anti-inflammatory Properties: It has been investigated for its potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity: Studies suggest it may inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Antimicrobial Effects: Preliminary data indicate potential activity against certain bacterial strains.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of TNFα production
AnticancerSuppression of tumor cell proliferation
AntimicrobialActivity against Staphylococcus aureus

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties, 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide was shown to significantly reduce TNFα levels in vitro. This suggests a mechanism where the compound may inhibit pathways leading to inflammation, making it a candidate for further development in inflammatory diseases .

Case Study 2: Anticancer Activity
Another study focused on the compound's anticancer properties, demonstrating that it inhibited the proliferation of various cancer cell lines. The mechanism was linked to the modulation of cell cycle regulators and apoptosis pathways .

Case Study 3: Antimicrobial Activity
Preliminary tests revealed that the compound exhibited antimicrobial activity against Staphylococcus aureus, indicating potential for development as an antibacterial agent .

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